6-(2,6-Dichlorophenoxy)pyrimidine-2,4-diamine

Description

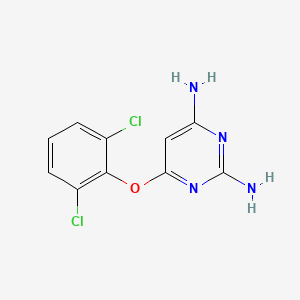

6-(2,6-Dichlorophenoxy)pyrimidine-2,4-diamine is a pyrimidine derivative characterized by a 2,4-diaminopyrimidine core substituted at position 6 with a 2,6-dichlorophenoxy group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like dihydrofolate reductase (DHFR) and receptor tyrosine kinases. The 2,6-dichlorophenoxy moiety introduces steric and electronic effects that influence binding affinity and metabolic stability, making it a candidate for therapeutic optimization .

Properties

IUPAC Name |

6-(2,6-dichlorophenoxy)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4O/c11-5-2-1-3-6(12)9(5)17-8-4-7(13)15-10(14)16-8/h1-4H,(H4,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUQSDNFCBNGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=NC(=NC(=C2)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652339 | |

| Record name | 6-(2,6-Dichlorophenoxy)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948550-81-0 | |

| Record name | 6-(2,6-Dichlorophenoxy)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dichlorophenoxy)pyrimidine-2,4-diamine typically involves the nucleophilic substitution reaction of 2,6-dichlorophenol with 2,4-diaminopyrimidine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dichlorophenoxy)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenoxy ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: It can also participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyrimidine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

6-(2,6-Dichlorophenoxy)pyrimidine-2,4-diamine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other bioactive molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in the development of new therapeutic agents for various diseases.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2,6-Dichlorophenoxy)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-diamine Derivatives

Key Differences and Implications

The latter’s asymmetric substitution may reduce steric hindrance, favoring interactions with HBV RNase H . ST-1006 replaces the phenoxy group with a 2,6-dichlorobenzylamine, introducing a basic piperazine moiety. This modification increases solubility (critical for CNS penetration) and shifts activity toward histamine H4 receptor agonism .

Biological Targets: Pyrimethamine () demonstrates the importance of alkyl and aryl groups (e.g., 6-ethyl and 4-chlorophenyl) in DHFR inhibition. 6-Chloropyrimidine-2,4-diamine () highlights the role of minimal substituents in serving as a synthetic intermediate, contrasting with the target compound’s complex phenoxy substitution.

ST-1006 () employs multi-step reactions to introduce the benzyl and piperazine groups, reflecting higher synthetic complexity.

Physicochemical Properties

- Solubility: ST-1006’s piperazine group improves aqueous solubility compared to the target compound’s phenoxy group, which is more lipophilic .

- Melting Points : Pyrimethamine’s hydrochloride salt melts at 270°C, indicating high crystallinity, whereas the target compound’s melting point is unspecified but likely lower due to its less ionic structure .

Biological Activity

6-(2,6-Dichlorophenoxy)pyrimidine-2,4-diamine is a pyrimidine derivative that has attracted attention due to its potential biological activities. This compound is part of a broader class of pyrimidine-2,4-diamines, which have been recognized for various pharmacological effects, particularly in the context of antiplasmodial activity and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8Cl2N4O

- CAS Number : 948550-81-0

This compound features a dichlorophenoxy group attached to a pyrimidine ring, which is known to influence its biological properties.

Biological Activity Overview

Research has demonstrated that pyrimidine derivatives exhibit a wide range of biological activities, including:

- Antiplasmodial Activity : Compounds in this class have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. The mechanism often involves inhibition of dihydrofolate reductase (DHFR), an essential enzyme for parasite survival .

- Antimicrobial Properties : Pyrimidines have been reported to possess antibacterial and antifungal activities. The presence of electron-withdrawing groups enhances their interaction with biological targets .

- Anticancer Potential : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including interference with nucleic acid synthesis and enzyme inhibition .

Antiplasmodial Activity

A study focused on the synthesis and evaluation of substituted pyrimidine-2,4-diamines revealed that this compound exhibited significant antiplasmodial activity. The compound was tested against a cycloguanil-resistant strain of P. falciparum, showing promising results with an IC50 value in the low micromolar range .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | ~0.86 | Effective against P. falciparum |

| 5-(3-(3,5-Dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine | 0.86 | Most active in series |

Structure-Activity Relationship (SAR)

The position of substituents on the pyrimidine ring significantly impacts biological activity. In general, modifications at the 5-position yield compounds with superior antiplasmodial properties compared to those modified at the 6-position .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in folate metabolism in parasites. By binding to DHFR, it disrupts nucleotide synthesis necessary for DNA replication and cell division .

Q & A

Q. What are the standard synthetic routes for 6-(2,6-Dichlorophenoxy)pyrimidine-2,4-diamine and its analogs in medicinal chemistry research?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example, analogs like N4-aryl-substituted pyrrolo[2,3-d]pyrimidine-2,4-diamines are synthesized by reacting chlorinated anilines with pre-functionalized pyrimidine intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Key steps include isolating intermediates via column chromatography and verifying purity using TLC (Rf values reported in CHCl3/CH3OH systems) . Final products are characterized by H NMR to confirm substituent positions (e.g., aromatic protons, NH groups) and elemental analysis for stoichiometric validation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Essential techniques include:

- H NMR : Identifies substituent patterns (e.g., aromatic protons, methylene/methyl groups) and hydrogen bonding (NH/NH peaks in DMSO-d) .

- Elemental Analysis : Confirms empirical formulas (e.g., CHClNO) and hydration states .

- HPLC : Assesses purity (>98% for biologically active compounds) .

- Melting Point Analysis : Validates crystalline stability (e.g., 188–212°C for related compounds) .

Q. What safety protocols should be followed when handling chlorinated intermediates during synthesis?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of volatile chlorinated byproducts .

- Waste Management : Segregate hazardous waste (e.g., chlorinated solvents) and dispose via certified biohazard contractors .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound derivatives?

Factorial design reduces experimental iterations by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading) and analyzing their interactions. For example, a 2 factorial design could optimize reaction yield by identifying critical factors like reflux time or molar ratios. Statistical tools (ANOVA) then prioritize variables, enabling efficient scaling . This approach minimizes trial-and-error, as demonstrated in TiO-catalyzed reactions .

Q. What strategies resolve contradictions in biological activity data among structurally similar pyrimidine derivatives?

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., Cl vs. F on aryl groups) on target binding using kinase inhibition assays .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like tyrosine kinases, clarifying discrepancies between in vitro and in silico results .

- Dose-Response Curves : Quantify IC values under standardized conditions to control for experimental variability .

Q. How do quantum chemical calculations enhance reaction design for pyrimidine derivatives?

Quantum mechanics (e.g., DFT calculations) predicts transition states and intermediates, guiding solvent selection and catalyst design. For instance, reaction path searches using Gaussian software identify energetically favorable pathways for nucleophilic substitutions, reducing side-product formation . Coupling computational results with robotic high-throughput screening accelerates reaction optimization .

Q. What role do AI-driven simulations (e.g., COMSOL Multiphysics) play in reaction optimization?

AI integrates real-time sensor data (e.g., temperature, pH) with COMSOL’s multiphysics models to simulate reaction kinetics and mass transfer. Machine learning algorithms then adjust parameters (e.g., stirring rate, reagent addition) to maximize yield. This approach is pivotal in developing "smart laboratories" for autonomous experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.